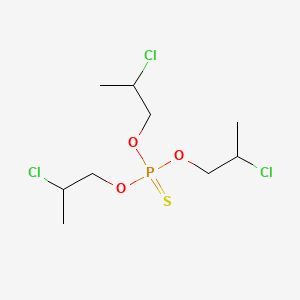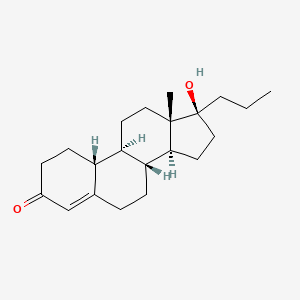
Acetyloxy-(1,3-dimethoxy-1-oxo-3-phenylpropan-2-yl)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetyloxy-(1,3-dimethoxy-1-oxo-3-phenylpropan-2-yl)mercury is a complex organomercury compound It is characterized by the presence of an acetyloxy group, two methoxy groups, a phenyl ring, and a mercury atom
Vorbereitungsmethoden
The synthesis of Acetyloxy-(1,3-dimethoxy-1-oxo-3-phenylpropan-2-yl)mercury typically involves the reaction of a phenylpropanone derivative with mercuric acetate in the presence of acetic anhydride. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Acetyloxy-(1,3-dimethoxy-1-oxo-3-phenylpropan-2-yl)mercury undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding mercury(II) compounds.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The acetyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
Acetyloxy-(1,3-dimethoxy-1-oxo-3-phenylpropan-2-yl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and in various industrial processes
Wirkmechanismus
The mechanism of action of Acetyloxy-(1,3-dimethoxy-1-oxo-3-phenylpropan-2-yl)mercury involves its interaction with molecular targets such as enzymes and proteins. The mercury atom can form strong bonds with sulfur-containing amino acids, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Acetyloxy-(1,3-dimethoxy-1-oxo-3-phenylpropan-2-yl)mercury include other organomercury compounds such as methylmercury and ethylmercury. These compounds share the presence of a mercury atom but differ in their organic substituents. This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
32309-08-3 |
|---|---|
Molekularformel |
C13H16HgO5 |
Molekulargewicht |
452.85 g/mol |
IUPAC-Name |
acetyloxy-(1,3-dimethoxy-1-oxo-3-phenylpropan-2-yl)mercury |
InChI |
InChI=1S/C11H13O3.C2H4O2.Hg/c1-13-10(8-11(12)14-2)9-6-4-3-5-7-9;1-2(3)4;/h3-8,10H,1-2H3;1H3,(H,3,4);/q;;+1/p-1 |
InChI-Schlüssel |
ZIAHFQPNKGCYAB-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)O[Hg]C(C(C1=CC=CC=C1)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


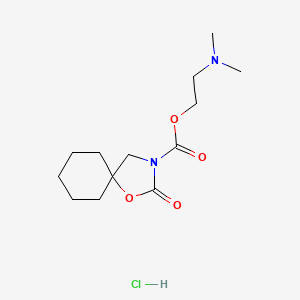
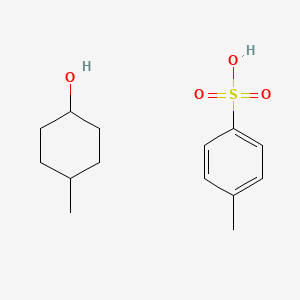

![6-Benzoyl-4,5,7,7a-tetrahydrofuro[2,3-c]pyridin-2-one](/img/structure/B14692004.png)
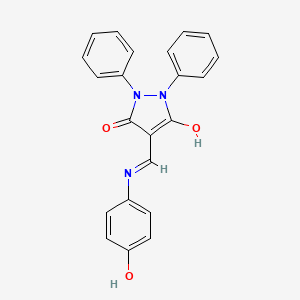
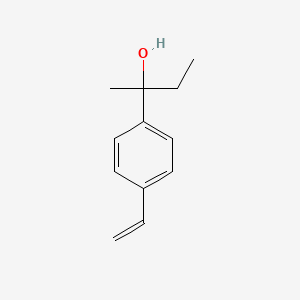
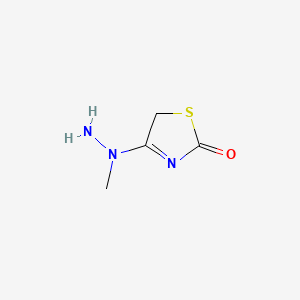


![[1]Benzofuro[3,2-c][1]benzoxepin-12(6h)-one](/img/structure/B14692027.png)
![[bis(2-Hydroxyethyl)]methyl[2-[(1-oxooctadecyl)oxy]ethyl]ammonium methyl sulphate](/img/structure/B14692041.png)
